Lipophilicity (XLogP3) Comparison: Target Compound vs. 3-Amino and 3-Ethoxyacetamido Analogs
The target compound exhibits a computed XLogP3 of 3.8, positioning it in the optimal range for oral absorption according to Lipinski's guidelines, while being sufficiently lipophilic to engage hydrophobic protein binding pockets [1]. In contrast, the 3-amino analog (3-amino-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide, CAS 1082500-26-2) has a significantly lower XLogP3 of 2.6, which may reduce membrane permeability [2]. Conversely, the 3-ethoxyacetamido analog (N-(3,4-dimethylphenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide) is predicted to have an XLogP3 of 4.2, potentially increasing non-specific binding and reducing solubility [3].
| Evidence Dimension | Lipophilicity (XLogP3) - Computed |
|---|---|
| Target Compound Data | XLogP3 = 3.8 |
| Comparator Or Baseline | Comparator 1 (3-amino): XLogP3 = 2.6; Comparator 2 (3-ethoxyacetamido): XLogP3 = 4.2 |
| Quantified Difference | ΔlogP = +1.2 vs. 3-amino; ΔlogP = -0.4 vs. 3-ethoxyacetamido |
| Conditions | Computed by XLogP3 algorithm (PubChem) |
Why This Matters
Optimal lipophilicity (XLogP3 3-4) is critical for balancing solubility and membrane permeability; the target compound's value of 3.8 is closer to the 'sweet spot' than the comparators, potentially offering better oral bioavailability.
- [1] PubChem Compound Summary for CID 7204940 (target compound). View Source
- [2] PubChem Compound Summary for CID 19783953, 3-amino-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide. View Source
- [3] PubChem predicted XLogP3 for N-(3,4-dimethylphenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide (CID 7204941). View Source
